10,12-Dioxostearic acid methyl ester
Description
10,12-Dioxostearic acid methyl ester (methyl 10,12-dioxooctadecanoate) is a synthetic diketo fatty acid methyl ester with the molecular formula C₁₉H₃₄O₄ (molecular weight: 326.5 g/mol). It is prepared via a NaNH₂-assisted condensation of 2-octanone and dimethyl sebacate, yielding a copper salt derivative that crystallizes from methanol (melting point: 87–88°C) . The compound’s boiling point is reported as 190–205°C at 300 μm . Its structure features two keto groups at positions 10 and 12 on an 18-carbon chain, distinguishing it from simpler fatty acid esters.
Primary applications include its use as a synthetic precursor in organic chemistry, particularly in photochemical studies, where its diketone functionality enables unique reactivity patterns .
Properties
Molecular Formula |
C19H34O4 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 10,12-dioxooctadecanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-10-13-17(20)16-18(21)14-11-8-6-7-9-12-15-19(22)23-2/h3-16H2,1-2H3 |
InChI Key |
GZVMSVMXGCFKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CCCCCCCCC(=O)OC |
Synonyms |
methyl 10,12-dioxostearate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 10,12-dioxostearic acid methyl ester:
Key Differences and Implications
Chain Length and Functional Groups: 10,12-Dioxostearic acid methyl ester’s long-chain diketone structure contrasts with shorter analogs like 3-oxohexanoic acid methyl ester (6-carbon chain). The latter’s compact structure enables higher reactivity in enzymatic assays (e.g., transaminase activity rates of ~20–30 U/mg ), whereas the former’s extended chain may limit such interactions. Diterpenoid esters (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) derive from natural resins and lack the linear diketone arrangement, instead featuring cyclic or terpene backbones .
Synthesis and Stability :
- 10,12-Dioxostearic acid methyl ester requires alkali-mediated condensation , while shorter keto esters (e.g., 2-oxobutyric acid methyl ester) are synthesized via simpler esterification .
- The copper salt derivative of the target compound enhances isolation stability, a feature absent in most analogs .
Applications: Pharmacological intermediates: 8-O-Acetylshanzhiside methyl ester is used as a reference standard in drug development , whereas 10,12-dioxostearic acid methyl ester’s utility lies in organic synthesis. GC-MS Analysis: Linear keto esters (e.g., stearic acid methyl ester) are common in lipidomics , but the target compound’s diketone structure complicates chromatographic behavior compared to mono-keto analogs.
Research Findings and Data
Reactivity in Enzymatic Systems
- 3-Oxohexanoic acid methyl ester exhibits moderate activity (~25 U/mg) in transaminase-mediated reactions, likely due to its accessible keto group . The dual keto groups in 10,12-dioxostearic acid methyl ester could sterically hinder similar enzymatic interactions, though experimental data is lacking.
Thermal and Chemical Stability
- The copper salt of 10,12-dioxostearic acid methyl ester demonstrates stability up to 88°C, surpassing simpler esters like methyl palmitate (melting point: ~30°C) .
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